molecular formula C10H16ClNO3 B2531721 (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride CAS No. 1212999-86-4

(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride

Cat. No.: B2531721
CAS No.: 1212999-86-4
M. Wt: 233.69
InChI Key: FPMIPEUKJOJDTE-DDWIOCJRSA-N
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Description

®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a phenol group, an amino alcohol side chain, and a methoxy substituent, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and ®-1-amino-3-hydroxypropane.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or strong nucleophiles like thiolates.

Major Products

    Oxidation: Quinones or hydroquinones.

    Reduction: Secondary or tertiary amines.

    Substitution: Phenolic derivatives with various substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infections.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride: The enantiomer of the compound with similar but distinct biological activities.

    4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol: The free base form without the hydrochloride salt.

    4-(1-Amino-3-hydroxy-propyl)-2-methoxy-benzene: A structurally related compound with different substituents.

Uniqueness

®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds.

Properties

IUPAC Name

4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12;/h2-3,6,8,12-13H,4-5,11H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMIPEUKJOJDTE-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CCO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CCO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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